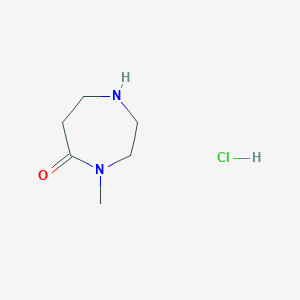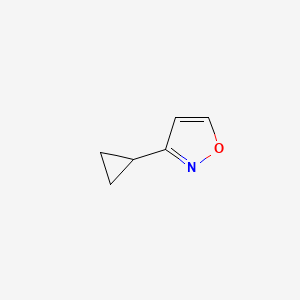
1,3-Benzothiazole-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzothiazole-2,4-diamine is an aromatic heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the benzothiazole ring imparts unique chemical and biological properties to the compound, making it a subject of significant scientific interest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Benzothiazole-2,4-diamine can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with carbonyl compounds such as aldehydes or ketones. This reaction typically occurs under reflux conditions in the presence of a suitable catalyst, such as iodine or samarium triflate . Another method involves the cyclization of thioamides or carbon dioxide as raw materials .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction efficiency and reduce waste . Additionally, the use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Benzothiazole-2,4-diamine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated, alkylated, and nitrated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzothiazole-2,4-diamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Benzothiazole-2,4-diamine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting specific enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways . Additionally, its anti-diabetic effects are linked to its ability to modulate insulin signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: A parent compound with similar structural features but lacks the diamine functionality.
2-Aminobenzothiazole: Shares the benzothiazole ring but has an amino group at the 2-position.
Benzimidazole: Contains a similar bicyclic structure but with nitrogen atoms instead of sulfur.
Uniqueness: 1,3-Benzothiazole-2,4-diamine is unique due to the presence of both amino groups and the benzothiazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Eigenschaften
IUPAC Name |
1,3-benzothiazole-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,8H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRMJWGBGBDNJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)



![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)





